An In-depth Technical Guide to (3,6-Dibromopyridin-2-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to (3,6-Dibromopyridin-2-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of (3,6-Dibromopyridin-2-yl)methanol
(3,6-Dibromopyridin-2-yl)methanol is a key heterocyclic building block in modern medicinal chemistry. Its di-brominated pyridine core offers two distinct reaction sites, enabling sequential and regioselective functionalization. This dual reactivity makes it an invaluable intermediate for constructing complex molecular architectures, particularly in the synthesis of novel therapeutic agents. The presence of the hydroxymethyl group provides an additional point for modification or for influencing the molecule's physicochemical properties, such as solubility and hydrogen bonding capacity. This guide provides a comprehensive overview of its properties, a detailed synthesis protocol, its reactivity, and essential safety information for laboratory use.
Core Physicochemical Properties
(3,6-Dibromopyridin-2-yl)methanol is a solid at room temperature, with properties that make it a versatile reagent in organic synthesis. A summary of its key characteristics is presented below.
| Property | Value | Source(s) |
| CAS Number | 1227601-31-1 | [1][2] |
| Molecular Formula | C₆H₅Br₂NO | [1] |
| Molecular Weight | 266.92 g/mol | [1] |
| Physical Form | Solid | |
| Storage Temperature | 4°C |
Synthesis of (3,6-Dibromopyridin-2-yl)methanol: A Detailed Protocol
The synthesis of (3,6-Dibromopyridin-2-yl)methanol is most commonly achieved through the reduction of the corresponding aldehyde, 3,6-dibromopyridine-2-carbaldehyde. Sodium borohydride (NaBH₄) in a protic solvent like methanol is the reagent of choice for this transformation due to its mildness, selectivity for aldehydes and ketones, and operational simplicity.[3][4][5]
Reaction Principle: Nucleophilic Hydride Addition
The core of this synthesis is the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of the aldehyde.[3] The resulting alkoxide intermediate is then protonated by the methanol solvent during the reaction or by an aqueous workup to yield the primary alcohol.
Experimental Protocol
Materials:
-
3,6-dibromopyridine-2-carbaldehyde
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,6-dibromopyridine-2-carbaldehyde (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5°C. This is crucial to moderate the reaction rate and prevent potential side reactions.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions over 10-15 minutes. The addition is done portion-wise to control the effervescence (hydrogen gas evolution) that occurs as the borohydride reacts with the methanol.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for an additional 1-2 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.
-
Quenching: Once the reaction is complete, carefully quench the excess sodium borohydride by slowly adding deionized water.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine. The brine wash helps to remove any remaining water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (3,6-Dibromopyridin-2-yl)methanol.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Caption: Synthesis Workflow for (3,6-Dibromopyridin-2-yl)methanol.
Chemical Reactivity and Applications in Medicinal Chemistry
The synthetic utility of (3,6-Dibromopyridin-2-yl)methanol stems from the differential reactivity of the two bromine atoms, allowing for selective functionalization. The bromine at the 6-position is generally more susceptible to nucleophilic substitution and cross-coupling reactions than the bromine at the 3-position. This difference can be exploited to introduce diverse substituents in a controlled manner.
Suzuki-Miyaura Cross-Coupling
One of the most powerful applications of this building block is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6] This reaction forms a new carbon-carbon bond by coupling the bromopyridine with an organoboron species, such as a boronic acid or a boronic ester.[7] By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve either mono- or diarylation.[6]
Typical Conditions for Mono-arylation at the 6-position:
-
Catalyst: Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos.
-
Base: A moderately strong base like K₃PO₄.
-
Solvent: A mixture of an organic solvent (e.g., toluene or dioxane) and water.
-
Temperature: Elevated temperatures, typically around 100°C.
This selective mono-functionalization is critical in drug development for generating libraries of analogues for structure-activity relationship (SAR) studies. The remaining bromine at the 3-position can then be subjected to a second, different coupling reaction to introduce further molecular diversity.
Caption: Suzuki-Miyaura reaction with (3,6-Dibromopyridin-2-yl)methanol.
Analytical Characterization
A crucial aspect of working with (3,6-Dibromopyridin-2-yl)methanol is its proper analytical characterization to confirm its identity and purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methylene protons of the hydroxymethyl group. The two aromatic protons should appear as doublets due to coupling with each other. The methylene protons (CH₂) adjacent to the alcohol will likely appear as a singlet, or a doublet if coupled to the hydroxyl proton, which can be confirmed by a D₂O exchange experiment. The hydroxyl proton itself will appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be characteristic of a di-brominated pyridine ring and a primary alcohol. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.[8]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of two bromine atoms, the mass spectrum will exhibit a characteristic isotopic pattern (a triplet of peaks) for the molecular ion, which is a definitive indicator of a di-brominated species.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group.
Safety and Handling
(3,6-Dibromopyridin-2-yl)methanol is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[9]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[9]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
(3,6-Dibromopyridin-2-yl)methanol is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its di-brominated pyridine core allows for selective and sequential functionalization, making it a powerful tool in the arsenal of medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in the laboratory.
References
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
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Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
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PubChem. (3-Bromopyridin-2-yl)methanol. Retrieved from [Link]
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Unknown. (2020). Experimental Procedures Alkyl Alcohol to Alkyl Bromide. Retrieved from [Link]
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Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Retrieved from [Link]
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EMD Millipore. (n.d.). Methanol LC-MS Grade For Liquid Chromatography-Mass Spectrometry OmniSolv. Retrieved from [Link]
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ResearchGate. (2019). Reduction using sodium borohyride? Retrieved from [Link]
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NROChemistry. (2025). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
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ResearchGate. (n.d.). Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of... Retrieved from [Link]
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Unknown. (n.d.). Flow Chemistry in Organic Synthesis 14. Retrieved from [Link]
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Unknown. (n.d.). 1H NMR 2 0.4 2 3 6 13C{1H} NMR. Retrieved from [Link]
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American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
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Setamdideh, D. (n.d.). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Retrieved from [Link]
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Myers, A. (n.d.). The Suzuki Reaction - Chem 115. Retrieved from [Link]
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Environmental Protection Agency. (2025). (4-Bromopyridin-2-yl)methanol Properties. Retrieved from [Link]
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Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3-pyridylboronic acid. Retrieved from [Link]
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Catalyst University. (2018, January 21). Introduction to Reductions & Sodium Borohydride (Theory & Problems). [Video]. YouTube. Retrieved from [Link]
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Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
- Google Patents. (n.d.). CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol.
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Al-Bayati, F. I. H., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7500. Retrieved from [Link]
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